

Physical and chemical properties of Echinoserine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinoserine*

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Echinoserine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Echinoserine**, a member of the quinoxaline group of antibiotics. Due to the limited availability of public data, this guide also includes generalized information and protocols relevant to the broader class of quinoxaline antibiotics to provide a functional context for research and development.

Chemical and Physical Properties

Echinoserine is a complex non-cyclic analogue of the well-known DNA intercalating agent, echinomycin. It is a microbial-derived natural product produced by the fermentation of *Streptomyces tendae* (strain Tü 4031).^[1] While detailed experimental data on its physical properties are not widely published, the fundamental molecular attributes have been characterized.

Property	Value	Source
Molecular Formula	C ₅₁ H ₆₈ N ₁₂ O ₁₄ S ₂	--INVALID-LINK--
Molecular Weight	1137.29 g/mol	--INVALID-LINK--
CAS Number	167324-03-0	--INVALID-LINK--
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Spectral Data

The structure of **Echinoserine** was elucidated using a combination of spectroscopic techniques.^[1] However, specific spectral data from these analyses are not readily available in the public domain.

Technique	Description
Mass Spectrometry (MS)	Electron tandem mass spectrometry was a key technique in determining the molecular weight and fragmentation pattern, which helped in establishing its structural relationship with echinomycin. ^[1]
Nuclear Magnetic Resonance (NMR)	2D NMR spectroscopy was used to determine the connectivity of atoms within the molecule, confirming its non-cyclic nature. ^[1]
UV-Visible Spectroscopy	The UV-visible spectrum of Echinoserine shows a high degree of similarity to that of echinomycin, which is characteristic of the quinoxaline chromophore. ^[1]
Infrared (IR) Spectroscopy	Specific IR absorption data for Echinoserine is not available.

Biological Activity

Echinoserine belongs to the quinoxaline family of antibiotics, which are known for a broad spectrum of biological activities.[2][3]

- Antibiotic Activity: **Echinoserine** has been shown to possess antibiotic properties, although it is reported to be less active than its cyclic counterpart, echinomycin.[1]
- Mechanism of Action: The precise mechanism of action for **Echinoserine** has not been explicitly detailed. However, quinoxaline antibiotics are generally known to exert their effects through various mechanisms, including:
 - DNA Intercalation: Many quinoxaline antibiotics, including the related compound echinomycin, act as bifunctional intercalators of DNA.[4][5] This interaction can inhibit DNA replication and transcription.
 - Generation of Reactive Oxygen Species (ROS): Some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known to be reduced by cellular reductases to generate ROS, which can lead to DNA damage and cell death.[2][6]

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of **Echinoserine** are not published. However, the following are generalized protocols that are commonly used for the production, isolation, and analysis of quinoxaline antibiotics from *Streptomyces* species.

Fermentation for Production of Quinoxaline Antibiotics

This protocol outlines a general procedure for the fermentation of *Streptomyces* for the production of secondary metabolites.

- Inoculum Preparation: A seed culture of *Streptomyces tendae* is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia and incubating at 28-30°C with shaking for 2-3 days.[7]
- Production Medium: A production medium, often containing glucose, soybean meal, and various salts, is prepared and sterilized.[8]

- Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v) and incubated in a fermenter at 28-30°C for 5-10 days.[9][10] Aeration and agitation are controlled to maintain optimal conditions for antibiotic production.
- Monitoring: The production of the antibiotic can be monitored by taking samples at regular intervals and analyzing them by HPLC.

Extraction and Purification

This is a general workflow for the extraction and purification of a microbial secondary metabolite.

- Broth Separation: The fermentation broth is centrifuged to separate the mycelia from the supernatant.
- Solvent Extraction: The active compound is extracted from the supernatant and/or the mycelial cake using an appropriate organic solvent, such as ethyl acetate or n-butanol.[8]
- Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator.
- Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps for purification. This may include:
 - Silica gel column chromatography.[8]
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC), often using a reversed-phase C18 column.[11]

HPLC Analysis

A general protocol for the analysis of quinoxaline antibiotics by HPLC.[12][13][14]

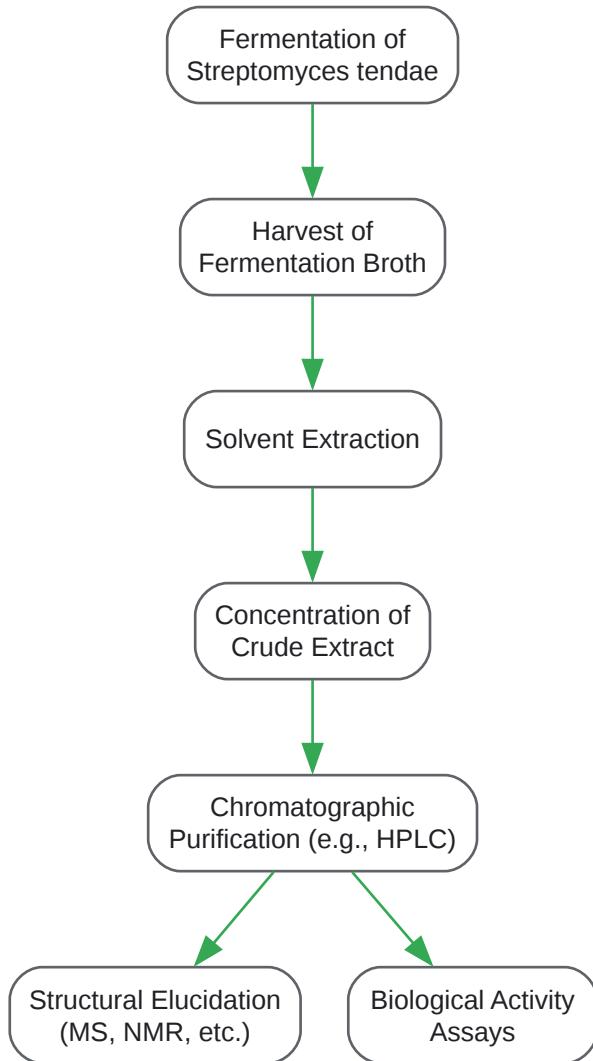
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

- Flow Rate: 1.0 mL/min.
- Detection: Diode-array detector (DAD) to monitor the characteristic UV absorbance of the quinoxaline chromophore.
- Injection Volume: 10-20 μ L.

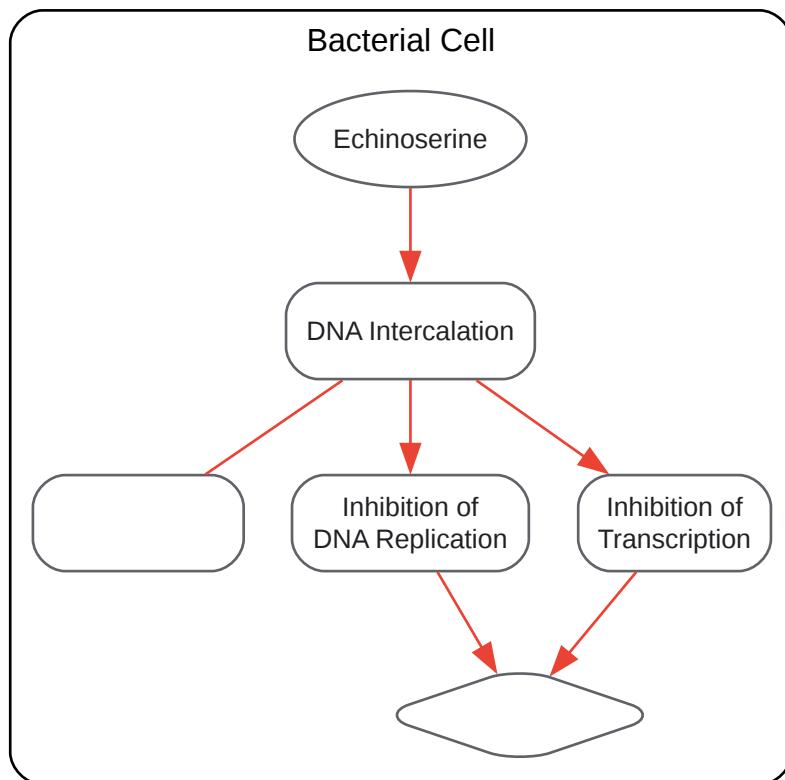
Visualizations

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway for **Echinosserine**.

Generalized Experimental Workflow for Echinoserine Isolation



Hypothetical Mechanism of Action for Echinoserine

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- To cite this document: BenchChem. [Physical and chemical properties of Echinoserine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563585#physical-and-chemical-properties-of-echinoserine>

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